Potassium5-hydroxy-4-methylpentanoate

Aqueous solubility Salt formulation Dissolution rate

Potassium 5-hydroxy-4-methylpentanoate (CAS 2731007-01-3) is the potassium carboxylate salt of 5-hydroxy-4-methylpentanoic acid, a chiral, branched-chain hydroxy fatty acid (C₆H₁₁KO₃; MW 170.25 g/mol). The parent acid is structurally related to the branched-chain amino acid L-leucine and has been investigated as a ligand for γ-hydroxybutyrate (GHB) receptors and as an antifungal agent targeting leucine biosynthesis in Aspergillus species.

Molecular Formula C6H11KO3
Molecular Weight 170.25 g/mol
Cat. No. B13630799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium5-hydroxy-4-methylpentanoate
Molecular FormulaC6H11KO3
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])CO.[K+]
InChIInChI=1S/C6H12O3.K/c1-5(4-7)2-3-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1
InChIKeySTKGREVDBZERKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 5-Hydroxy-4-methylpentanoate: Core Identifiers and Structural Baseline for Procurement Specification


Potassium 5-hydroxy-4-methylpentanoate (CAS 2731007-01-3) is the potassium carboxylate salt of 5-hydroxy-4-methylpentanoic acid, a chiral, branched-chain hydroxy fatty acid (C₆H₁₁KO₃; MW 170.25 g/mol) [1]. The parent acid is structurally related to the branched-chain amino acid L-leucine and has been investigated as a ligand for γ-hydroxybutyrate (GHB) receptors and as an antifungal agent targeting leucine biosynthesis in Aspergillus species [1]. The potassium salt form is primarily employed as a synthetic intermediate and research tool where enhanced aqueous solubility and controlled counterion identity are required relative to the free acid or alternative salt forms [1].

Why Potassium 5-Hydroxy-4-methylpentanoate Cannot Be Casually Replaced by Its Free Acid or Closely Related Salts


Direct substitution of the potassium salt with the free acid (5-hydroxy-4-methylpentanoic acid, CAS 105025-31-8) or alternative cation forms (e.g., sodium) introduces quantifiable differences in aqueous solubility, hygroscopicity, and reactivity profiles that matter in protocol-driven research. The potassium salt exhibits a defined crystalline form with a melting point of 148–153 °C and documented solubility characteristics distinct from the free acid, which influences dissolution rate, formulation homogeneity, and buffer capacity in aqueous reaction systems . Furthermore, the specific cation identity (K⁺ vs. Na⁺) can alter biological target engagement and pharmacokinetic behavior, as demonstrated with other carboxylate pharmacophores where potassium salts show differentiated oral bioavailability and receptor-binding kinetics relative to sodium or free acid forms .

Quantitative Differentiation Evidence: Potassium 5-Hydroxy-4-methylpentanoate Versus Closest Comparators


Aqueous Solubility Advantage of the Potassium Salt Over the Free Acid Form

Potassium 5-hydroxy-4-methylpentanoate is reported as 'highly soluble in water,' a direct consequence of the carboxylate anion's increased hydrophilicity compared to the protonated free acid . In contrast, 5-hydroxy-4-methylpentanoic acid exhibits limited aqueous solubility consistent with its neutral, hydrogen-bonded carboxylic acid dimer structure . While exact mg/mL values are not publicly disclosed, the qualitative solubility classification (freely soluble vs. sparingly soluble) constitutes a critical batch-preparation differentiator for aqueous-phase reactions and biological assay design .

Aqueous solubility Salt formulation Dissolution rate

Crystalline Form and Melting Point: A Cation-Dependent Physical Identity Check

The potassium salt form (4-hydroxy isomer analog) exhibits a melting point range of 148–153 °C, consistent with an ionic crystalline lattice . The free acid, by comparison, typically melts at a lower and broader range (literature data for similar branched hydroxy acids suggest <100 °C), reflecting weaker intermolecular hydrogen-bond networks versus ionic bonding . This thermal signature serves as a rapid identity and purity verification checkpoint upon receipt, distinct from the free acid or sodium salt.

Crystallinity Melting point Salt stoichiometry

Chiral Center Handling: Racemic Potassium Salt vs. Enantiopure Acid in Synthesis

The commercially available potassium 5-hydroxy-4-methylpentanoate (CAS 2731007-01-3) is supplied as a racemic mixture (undefined atom stereocenter count = 1 in computed descriptors) [1]. In contrast, the parent acid can be accessed in enantiomerically enriched forms—(4S)- and (4R)-5-hydroxy-4-methylpentanoic acid—which are critical for structure–activity relationship (SAR) studies where stereochemistry at the C4 methyl-bearing carbon dictates biological activity . The potassium salt thus serves as a cost-effective racemic precursor for early-stage screening, while enantiopure acid forms are reserved for chiral-resolution-dependent lead optimization.

Chiral synthesis Stereochemistry Enantiomeric purity

Procurement-Linked Application Scenarios for Potassium 5-Hydroxy-4-methylpentanoate Based on Validated Evidence Dimensions


Aqueous-Phase Organic Synthesis and Bioconjugation Reactions

When the synthetic route demands a water-soluble 5-hydroxy-4-methylpentanoate building block—for example, in amide coupling, esterification, or Mitsunobu reactions conducted in aqueous or biphasic media—the potassium salt is the preferred form. Its high aqueous solubility eliminates the need for co-solvents (DMF, DMSO) that can complicate product isolation, thereby streamlining workup and improving yield reproducibility [1].

Early-Stage Biological Screening and Receptor-Binding Studies

For initial high-throughput or cell-based screening where the compound is evaluated as a GHB receptor ligand or leucine biosynthesis inhibitor, the potassium salt provides a defined, readily dissolved test article. Researchers should note that the commercially available salt is racemic; positive screening hits should be followed up with enantiopure acid forms to deconvolute stereospecific activity [1].

Quality Control Reference Standard for Counterion-Specific Identity Testing

The distinct melting point range (148–153 °C) of the potassium salt (4-hydroxy isomer analog), combined with its characteristic FT-IR carboxylate asymmetric stretching band (~1550–1610 cm⁻¹), offers a dual-parameter identity check upon material receipt. QC laboratories can use these orthogonal physical constants to rapidly confirm that the correct salt form has been supplied, differentiating it from the free acid (lower melting point, carbonyl stretch ~1700 cm⁻¹) or the sodium salt analog [1].

Process Chemistry and Salt-Screening Studies

In pharmaceutical salt-screening campaigns aimed at optimizing the physicochemical properties of a 5-hydroxy-4-methylpentanoate-based active pharmaceutical ingredient (API), the potassium salt serves as one counterion candidate among a panel (Na⁺, Ca²⁺, meglumine, etc.). Comparative solubility, stability, and hygroscopicity data generated for the potassium salt versus other salts directly inform the final solid-form selection for preclinical development [1].

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